1-(tert-Butyldimethylsilyloxy)-2-propanone

Description

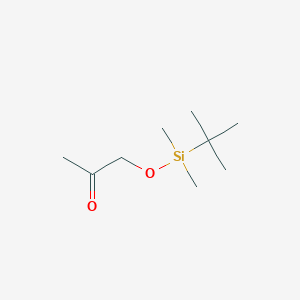

Structure

3D Structure

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDYTSJUGPFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399591 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74685-00-0 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(tert-Butyldimethylsilyloxy)-2-propanone, a versatile silyl enol ether and valuable building block in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and presents its characteristic spectroscopic data. Furthermore, this guide explores its applications as a key intermediate in the synthesis of complex molecules, particularly within the realm of drug discovery and development, with a focus on its role in forming crucial carbon-carbon bonds.

Introduction

This compound, also known as acetol TBDMS ether, is a protected form of hydroxyacetone. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group enhances its stability and modulates its reactivity, making it a valuable reagent in multi-step organic synthesis. Its primary utility lies in its function as a nucleophile, specifically as an enolate equivalent, for the formation of carbon-carbon bonds in reactions such as aldol additions. This guide serves as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed information to facilitate its effective use in the laboratory.

Chemical and Physical Properties

This compound is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74685-00-0 | [1][2] |

| Molecular Formula | C₉H₂₀O₂Si | [1] |

| Molecular Weight | 188.34 g/mol | [1] |

| Boiling Point | 35-38 °C at 0.6 mmHg | [1] |

| Density | 0.976 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.426 | [1] |

| Flash Point | 165 °F (74 °C) | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols

Synthesis of this compound from Hydroxyacetone

This protocol describes the silylation of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base in dichloromethane (DCM) as the solvent.

Workflow for the Synthesis of this compound

Materials:

-

Hydroxyacetone (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

-

Imidazole (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of hydroxyacetone (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add tert-butyldimethylsilyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

-

Load the crude product onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear, colorless liquid.

Alternatively, for larger scales, purification can be achieved by vacuum distillation. Given its boiling point of 35-38 °C at 0.6 mmHg, distillation under reduced pressure can effectively separate the product from less volatile impurities.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar structures.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | s | 2H | -O-CH₂ -C(O)- |

| ~2.15 | s | 3H | -C(O)-CH₃ |

| ~0.90 | s | 9H | -Si-C(CH₃ )₃ |

| ~0.05 | s | 6H | -Si-(CH₃ )₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~207.0 | C =O |

| ~70.0 | -O-C H₂-C(O)- |

| ~26.0 | -Si-C(C H₃)₃ |

| ~25.5 | -C(O)-C H₃ |

| ~18.0 | -Si-C (CH₃)₃ |

| ~-5.0 | -Si-(C H₃)₂ |

Table 4: Predicted FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkyl) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | Si-CH₃ bend |

| ~1100 | Strong | Si-O-C stretch |

| ~840, 780 | Strong | Si-C stretch |

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 131 | [M - C(CH₃)₃]⁺ (loss of tert-butyl group) |

| 73 | [(CH₃)₂Si=OH]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 43 | [CH₃CO]⁺ |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its utility stems from its ability to act as a masked hydroxyacetone enolate, enabling the stereoselective formation of complex molecular architectures.

Role as an Enolate Equivalent in Aldol Reactions

The primary application of this compound is in aldol-type reactions. The silyl enol ether can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. This enolate is a potent nucleophile that can react with various electrophiles, most notably aldehydes and ketones, to form β-hydroxy ketones, which are common structural motifs in many natural products and pharmaceuticals.[1][4]

Logical Flow of an Aldol Reaction using this compound

Potential Applications in the Synthesis of Kinase Inhibitors and Antiviral Agents

While direct synthesis of specific commercial drugs using this compound is not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of complex heterocyclic compounds that are often the core of kinase inhibitors and antiviral agents. For instance, the β-hydroxy ketone products derived from its aldol reactions can be further cyclized to form various heterocyclic systems. Kinase inhibitors, which are crucial in cancer therapy, often feature complex heterocyclic scaffolds.[2][5] Similarly, many antiviral drugs are nucleoside analogs or contain intricate heterocyclic moieties where the stereoselective introduction of hydroxyl and carbonyl groups is critical.[6][7] The use of chiral auxiliaries or catalysts in aldol reactions with this compound could provide enantiomerically enriched building blocks for the synthesis of such therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Protective eyewear, gloves, and a lab coat should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Due to its hydrolytic sensitivity, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a protected hydroxyacetone enolate equivalent makes it a key building block for the construction of complex molecules, particularly in the context of drug discovery and development. This guide provides the essential technical information for its synthesis, purification, characterization, and application, serving as a valuable resource for researchers and professionals in the field. The strategic use of this compound in aldol and other carbon-carbon bond-forming reactions will continue to be a significant tool in the synthesis of novel therapeutic agents.

References

- 1. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]

- 2. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(tert-Butyldimethylsilyloxy)-2-propanone, including its Chemical Abstracts Service (CAS) number, key physical and chemical properties, a detailed experimental protocol for its synthesis, and safety and handling information.

Core Data Summary

This compound is also known by other names, including 1-[tert-butyl(dimethyl)silyl]oxypropan-2-one and 1-(t-BUTYLDIMETHYLSILOXY)-2-PROPANONE.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol [2] |

| Boiling Point | 35-38 °C at 0.6 mmHg |

| Density | 0.976 g/mL at 25 °C |

| Refractive Index | n20/D 1.426 |

| Flash Point | 165 °F |

| Form | Liquid |

| Color | Clear colorless |

Synthesis Protocol

The synthesis of this compound involves the protection of the primary hydroxyl group of hydroxyacetone (acetol) using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Experimental Methodology

Materials:

-

Hydroxyacetone (acetol)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of hydroxyacetone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature until the imidazole has dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve tert-butyldimethylsilyl chloride (1.0 to 1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of this compound.

Spectral Data

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 0.9 ppm, a singlet for the six protons of the two methyl groups on the silicon atom at around 0.1 ppm, a singlet for the two protons of the methylene group adjacent to the silyloxy group at approximately 4.2 ppm, and a singlet for the three protons of the methyl group adjacent to the carbonyl group at around 2.1 ppm.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon around 207 ppm, the methylene carbon adjacent to the silyloxy group around 70 ppm, the methyl carbon adjacent to the carbonyl group around 26 ppm, the quaternary carbon of the tert-butyl group around 18 ppm, the methyl carbons of the tert-butyl group around 25 ppm, and the methyl carbons on the silicon atom around -5 ppm.[3][4]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ketone at approximately 1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and Si-O-C stretching in the region of 1050-1100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 188. A prominent fragment would be the loss of a tert-butyl group ([M-57]+) at m/z 131.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the primary hydroxyl group, which is stable under a variety of reaction conditions, particularly those involving basic and organometallic reagents. The ketone functionality allows for a wide range of transformations, such as nucleophilic additions, reductions, and enolate chemistry.

The TBDMS group can be readily removed under acidic conditions (e.g., acetic acid in THF/water) or by treatment with a fluoride ion source such as tetrabutylammonium fluoride (TBAF). This chemical versatility makes it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Deprotection Logical Pathway

References

- 1. scbt.com [scbt.com]

- 2. 74685-00-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(tert-Butyldimethylsilyloxy)-2-propanone, a versatile building block in organic synthesis. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

This compound, also known as TBDMS-acetonyl ether, is a silyl ether derivative of hydroxyacetone. The presence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group confers increased thermal and chemical stability compared to the parent alcohol, making it a valuable intermediate in multi-step syntheses.[]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| CAS Number | 74685-00-0 | [2][3][4] |

| Molecular Formula | C₉H₂₀O₂Si | [2][3][4] |

| Molecular Weight | 188.34 g/mol | [][5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 35-38 °C at 0.6 mmHg | [] |

| Density | 0.976 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.426 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of hydroxyacetone. This reaction involves the protection of the primary hydroxyl group of hydroxyacetone with a tert-butyldimethylsilyl group, commonly using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

Experimental Protocol: Silylation of Hydroxyacetone

This protocol is adapted from standard silylation procedures for primary alcohols.[6]

Materials:

-

Hydroxyacetone

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle (if necessary)

Procedure:

-

To a solution of hydroxyacetone (1.0 equivalent) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 equivalents).

-

Stir the mixture until the imidazole has completely dissolved.

-

Slowly add a solution of TBDMS-Cl (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

References

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone from methylsuccinic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone. Due to the absence of a direct, documented synthetic route from methylsuccinic anhydride, this document presents a robust and well-established two-step pathway commencing from the commercially available precursor, 1-hydroxy-2-propanone (hydroxyacetone). The guide furnishes a detailed experimental protocol for the silylation of 1-hydroxy-2-propanone, including quantitative data and a visual workflow. Furthermore, a discussion of theoretical multi-step pathways for the more complex conversion from methylsuccinic anhydride is provided for research and development purposes.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a protected form of hydroxyacetone. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under a variety of reaction conditions, allowing for selective transformations at other parts of a molecule, and can be readily removed when desired. This guide focuses on a practical and efficient method for its preparation.

Recommended Synthetic Pathway: Silylation of 1-Hydroxy-2-propanone

The most direct and efficient synthesis of this compound involves the protection of the primary hydroxyl group of 1-hydroxy-2-propanone using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard silylation procedures for primary alcohols.

Materials:

-

1-Hydroxy-2-propanone (Hydroxyacetone)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 1-hydroxy-2-propanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) | Physical State |

| 1-Hydroxy-2-propanone | 74.08 | 1.0 | - | Colorless liquid[1] |

| TBDMSCl | 150.72 | 1.2 | - | White solid |

| Imidazole | 68.08 | 2.5 | - | White solid |

| This compound | 188.35 | - | 85-95 | Colorless oil |

Experimental Workflow

Caption: Workflow for the silylation of 1-hydroxy-2-propanone.

Theoretical Pathways from Methylsuccinic Anhydride

The synthesis of this compound from methylsuccinic anhydride is a significant chemical challenge due to the need to shorten the carbon backbone by two carbons and perform several functional group interconversions. There are no direct, established methods for this transformation. Below, we propose several hypothetical multi-step pathways for consideration in a research context.

Pathway A: Via Oxidative Decarboxylation and α-Functionalization

This pathway involves an initial decarboxylation to reduce the carbon chain length, followed by functionalization to introduce the required hydroxyl and ketone groups.

Caption: Hypothetical synthesis via oxidative decarboxylation.

Discussion of Steps:

-

Step 1 & 2: Hydrolysis of the anhydride to the diacid is straightforward. The subsequent oxidative bis-decarboxylation to form an alkene is a known transformation but can have variable yields depending on the substrate.

-

Step 3: The Wacker-Tsuji oxidation is a standard method for converting terminal alkenes to methyl ketones.

-

Step 4 & 5: α-Hydroxylation of ketones can be achieved through various methods, such as oxidation of the corresponding enolate, followed by the standard silylation as described in Section 2.

Pathway B: Via Barbier-Type Reaction and Subsequent Degradation

This pathway explores the use of an organometallic reagent to open the anhydride ring, followed by a series of transformations to arrive at the target structure.

Caption: Hypothetical synthesis via Barbier-type reaction.

Discussion of Steps:

-

Step 1: The reaction of anhydrides with Grignard reagents can be complex, potentially leading to a mixture of products from single and double addition.[2][3] Controlling the reaction to selectively form the desired keto-acid would be challenging.

-

Step 3: The haloform reaction could be used to cleave a methyl ketone, leading to a carboxylic acid with one less carbon. This would need to be carefully designed to yield a useful intermediate.

-

Step 4: This step would likely involve multiple transformations to convert the dicarboxylic acid derivative into the target α-hydroxy ketone, representing a significant synthetic challenge.

Conclusion

The synthesis of this compound is most practically and efficiently achieved through the silylation of commercially available 1-hydroxy-2-propanone. This technical guide provides a detailed and reliable protocol for this conversion. The synthesis from methylsuccinic anhydride remains a theoretical challenge requiring significant research and development to overcome hurdles related to carbon-carbon bond cleavage and functional group manipulation. The hypothetical pathways presented herein offer potential starting points for such research endeavors.

References

Spectroscopic and Synthetic Profile of 1-(tert-Butyldimethylsilyloxy)-2-propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-(tert-Butyldimethylsilyloxy)-2-propanone. This silyl ether serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where the protection of a primary hydroxyl group adjacent to a ketone is required.

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on predictive models. These predictions offer a reliable estimation of the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.18 | s | 2H | -O-CH₂-C(O)- |

| 2.15 | s | 3H | -C(O)-CH₃ |

| 0.92 | s | 9H | -Si-C(CH₃)₃ |

| 0.08 | s | 6H | -Si-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 207.5 | C=O |

| 70.0 | -O-CH₂- |

| 26.5 | -C(O)-CH₃ |

| 25.7 | -Si-C(CH₃)₃ |

| 18.3 | -Si-C(CH₃)₃ |

| -5.5 | -Si-(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958, 2930, 2858 | Strong | C-H stretch (alkyl) |

| 1725 | Strong | C=O stretch (ketone) |

| 1255 | Strong | Si-CH₃ bend |

| 1100 | Strong | Si-O-C stretch |

| 835, 780 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in EI-MS

| m/z | Relative Intensity | Possible Fragment |

| 173 | Moderate | [M - CH₃]⁺ |

| 131 | High | [M - C(CH₃)₃]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | Moderate | [(CH₃)₃Si]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound from commercially available starting materials.

Synthesis of this compound

This procedure details the protection of the primary hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

Hydroxyacetone (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of hydroxyacetone (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has completely dissolved.

-

Add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 1-(tert-Butyldimethylsilyloxy)-2-propanone

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(tert-Butyldimethylsilyloxy)-2-propanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed examination of the compound's spectral features.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established chemical shift principles and data from analogous structures.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C-Si | ~ 0.90 | Singlet | 9H |

| (CH₃)₂Si | ~ 0.10 | Singlet | 6H |

| O-CH₂-C=O | ~ 4.20 | Singlet | 2H |

| C(=O)-CH₃ | ~ 2.15 | Singlet | 3H |

Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by four distinct singlets, reflecting the four non-equivalent proton environments in the molecule.

-

tert-Butyl Protons ((CH₃)₃C-Si): The nine protons of the tert-butyl group are equivalent and exhibit a singlet at approximately 0.90 ppm. The significant shielding is due to the electropositive nature of the silicon atom.

-

Dimethylsilyl Protons ((CH₃)₂Si): The six protons of the two methyl groups attached to the silicon atom are also equivalent and appear as a sharp singlet at around 0.10 ppm, shifted even further upfield due to the direct attachment to the silicon atom.

-

Methylene Protons (O-CH₂-C=O): The two protons of the methylene group are adjacent to both the silyloxy group and the carbonyl group. The deshielding effect of the electronegative oxygen and the carbonyl group results in a downfield chemical shift around 4.20 ppm. This signal appears as a singlet as there are no adjacent protons to couple with.

-

Methyl Ketone Protons (C(=O)-CH₃): The three protons of the methyl group attached to the carbonyl function are deshielded by the carbonyl group and resonate as a singlet at approximately 2.15 ppm.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

-

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1]

-

The instrument is locked to the deuterium signal of the solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is performed at room temperature (approximately 298 K).[1]

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

3. Data Processing:

-

The resulting Free Induction Decay (FID) is Fourier transformed.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

The signals are integrated to determine the relative number of protons.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound and the logical relationship of its distinct proton environments.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

References

In-Depth Technical Guide: 13C NMR Chemical Shifts of 1-(tert-Butyldimethylsilyloxy)-2-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(tert-Butyldimethylsilyloxy)-2-propanone. This information is critical for the structural elucidation and quality control of this compound in various research and development applications, particularly in organic synthesis and drug development where silyl ethers are common protecting groups.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using computational prediction tools and are provided as a reference for spectral assignment. The solvent is assumed to be chloroform-d (CDCl3), a common solvent for NMR analysis of organic compounds.

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| C1 | Methylene (-CH2-) | 70.5 |

| C2 | Ketone Carbonyl (C=O) | 206.2 |

| C3 | Methyl (-CH3) | 26.3 |

| C4 | Quaternary Carbon (t-butyl) | 18.1 |

| C5, C6, C7 | Methyls (t-butyl) | 25.6 |

| C8, C9 | Methyls (on Si) | -5.7 |

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of a 13C NMR spectrum for a small organic molecule like this compound follows a standard protocol. The following is a representative methodology.

Instrumentation:

-

A high-resolution NMR spectrometer with a field strength of at least 300 MHz is recommended. Common instruments include those manufactured by Bruker, JEOL, or Varian.[1][2]

-

A 5 mm broadband probe is typically used.

Sample Preparation:

-

Approximately 10-50 mg of the purified this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at approximately 77.16 ppm, which can serve as an internal reference.[2]

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm), although referencing to the solvent peak is also common practice.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and matched to the sample.

-

A standard one-dimensional 13C NMR experiment is performed with proton decoupling.[1] This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

-

Key acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[1]

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for most organic molecules.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The chemical shifts of the peaks are referenced to the TMS signal (0.0 ppm) or the CDCl3 solvent peak (77.16 ppm).

Molecular Structure and Chemical Shift Assignment

The relationship between the carbon atoms in this compound and their predicted 13C NMR chemical shifts is illustrated in the following diagram.

Caption: Molecular structure of this compound with predicted 13C NMR chemical shift assignments.

References

An In-depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 1-(tert-Butyldimethylsilyloxy)-2-propanone. The content herein is intended to support laboratory research and development activities by providing essential safety data, experimental protocols, and technical specifications.

Chemical Identity and Physical Properties

This compound, a silyl ether derivative of hydroxyacetone, is a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 74685-00-0 | [1] |

| Molecular Formula | C₉H₂₀O₂Si | [1] |

| Molecular Weight | 188.34 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 35-38 °C at 0.6 mmHg | |

| Density | 0.976 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.426 | |

| Flash Point | 165 °F (74 °C) |

Safety and Hazard Information

This compound is classified as a flammable liquid and can cause skin and eye irritation. Appropriate safety precautions must be observed during its handling and use.

Hazard Identification

| Hazard Class | GHS Classification |

| Flammable Liquids | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Precautionary Measures and Personal Protective Equipment (PPE)

| Precautionary Area | Recommendations |

| Handling | - Keep away from heat, sparks, open flames, and hot surfaces. - No smoking. - Use only non-sparking tools. - Take precautionary measures against static discharge. - Wash hands thoroughly after handling. - Avoid breathing vapors or mist. - Use in a well-ventilated area. |

| Personal Protective Equipment (PPE) | - Wear protective gloves (e.g., nitrile rubber). - Wear safety glasses with side-shields or chemical goggles. - Wear a lab coat or other protective clothing. |

| Storage | - Store in a well-ventilated place. - Keep container tightly closed. - Keep cool. - Recommended storage temperature: 2-8°C. |

| Disposal | - Dispose of contents/container in accordance with local, regional, national, and international regulations. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Experimental Protocols

The following are representative experimental protocols for the synthesis and a common reaction of this compound. These are based on established methods for the protection of alcohols as tert-butyldimethylsilyl ethers and their subsequent deprotection.

Synthesis of this compound from Hydroxyacetone

This protocol describes the protection of the hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.

Materials:

-

Hydroxyacetone

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hydroxyacetone (1.0 equivalent).

-

Dissolve the hydroxyacetone in anhydrous DMF (to a concentration of approximately 0.5 M).

-

Add imidazole (2.5 equivalents) to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 equivalents) in anhydrous DMF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Deprotection of this compound to Hydroxyacetone

This protocol describes the cleavage of the silyl ether bond to regenerate the parent alcohol, hydroxyacetone, using tetrabutylammonium fluoride (TBAF).

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield hydroxyacetone.

Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | ~4.1-4.3 ppm (s, 2H, -O-CH₂-C(O)-) ~2.1-2.2 ppm (s, 3H, -C(O)-CH₃) ~0.9 ppm (s, 9H, -Si-C(CH₃)₃) ~0.1 ppm (s, 6H, -Si-(CH₃)₂) |

| ¹³C NMR | ~208 ppm (C=O) ~75 ppm (-O-CH₂-) ~26 ppm (-C(O)-CH₃) ~25.5 ppm (-Si-C(CH₃)₃) ~18 ppm (-Si-C(CH₃)₃) ~ -5 ppm (-Si-(CH₃)₂) |

| FTIR | ~2950-2850 cm⁻¹ (C-H stretch) ~1720 cm⁻¹ (C=O stretch) ~1250 cm⁻¹ (Si-C stretch) ~1100-1000 cm⁻¹ (Si-O-C stretch) ~840, 780 cm⁻¹ (Si-C bend) |

Diagrams

The following diagrams illustrate the logical workflow for the synthesis and a common reaction involving this compound.

Caption: Synthesis of this compound.

Caption: Deprotection of this compound.

References

A Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-(tert-Butyldimethylsilyloxy)-2-propanone, a versatile silyl ether of hydroxyacetone. This document covers its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its application in advanced organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery.

Compound Identification and Synonyms

This compound is a valuable synthetic intermediate where the primary hydroxyl group of hydroxyacetone is protected by a tert-butyldimethylsilyl (TBS) group. This protection strategy enhances its utility in various chemical transformations by masking the reactive hydroxyl functionality.

| Identifier Type | Value |

| IUPAC Name | 1-{[tert-butyl(dimethyl)silyl]oxy}propan-2-one |

| CAS Number | 74685-00-0[1][2] |

| Molecular Formula | C₉H₂₀O₂Si[1][2] |

| Molecular Weight | 188.34 g/mol [1][2] |

| InChI Key | LHYDYTSJUGPFLA-UHFFFAOYSA-N[] |

| Canonical SMILES | CC(=O)CO--INVALID-LINK--(C)C(C)(C)C[] |

A variety of synonyms and alternative names are used in the literature to refer to this compound, which are summarized in the table below.

| Synonyms and Alternative Names |

| 1-(tert-Butyldimethylsilyloxy)propan-2-one |

| 1-[(tert-butyldiMethylsilyl)oxy]propan-2-one[2] |

| 1-[(tert-Butyl)dimethylsiloxy]-2-propanone[2] |

| 1-(t-BUTYLDIMETHYLSILOXY)-2-PROPANONE[2] |

| 2-Propanone, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-[2] |

| 1-(tert-Butyldimethylsilyoxy)-2-propanone[2] |

| DK382[2] |

| 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone[2] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [] |

| Boiling Point | 35-38 °C at 0.6 mmHg | [2] |

| Density | 0.976 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.426 | [2] |

| Flash Point | 165 °F (74 °C) | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons adjacent to the silyloxy group, a singlet for the tert-butyl protons, and a singlet for the dimethylsilyl protons.

-

¹³C NMR: The spectrum should exhibit distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon of the acetyl group, and the carbons of the tert-butyldimethylsilyl protecting group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected around 1720 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl groups and Si-O and Si-C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns of silyl ethers, including the loss of a tert-butyl group.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the Pictet-Spengler reaction are provided below.

Synthesis of this compound

This protocol describes the protection of the primary hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride.

Materials:

-

Hydroxyacetone (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

To a solution of hydroxyacetone in anhydrous dichloromethane, add imidazole.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Caption: Workflow for the synthesis of this compound.

Application in the Pictet-Spengler Reaction

This protocol outlines the use of this compound in the Pictet-Spengler reaction with tryptamine to form a tetrahydro-β-carboline derivative. This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds.[4][5][6]

Materials:

-

Tryptamine (1.0 eq)

-

This compound (1.1 eq)

-

Trifluoroacetic acid (TFA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tryptamine and this compound in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude tetrahydro-β-carboline product, which can be further purified by chromatography.

Caption: Key steps of the Pictet-Spengler reaction.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its properties and synthetic utility will aid in its effective application in the development of novel chemical entities.

References

An In-Depth Technical Guide to Silyl Enol Ethers in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl enol ethers are a class of organic compounds that serve as crucial intermediates in modern organic synthesis.[1] Sharing the general structure R₃Si−O−CR=CR₂, they are essentially the silylated counterparts of enolates.[1] This structural modification imparts a unique combination of stability and reactivity, allowing them to be isolated and stored while also functioning as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. Their utility is central to the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. This guide provides a comprehensive overview of their preparation, key reactions, and detailed experimental protocols.

Core Concepts: Structure and Reactivity

The key to the utility of silyl enol ethers lies in the strong silicon-oxygen bond, which makes them more stable than their corresponding metal enolates.[1] However, the C=C double bond retains significant nucleophilicity, especially when activated by a Lewis acid. This allows for controlled reactions with a wide range of electrophiles.

A critical aspect of silyl enol ether chemistry is the ability to control the regioselectivity of their formation from unsymmetrical ketones. This leads to either the kinetic or thermodynamic silyl enol ether, providing access to different constitutional isomers from the same starting material.[2]

-

Kinetic Silyl Enol Ethers : These are formed by the irreversible deprotonation of the less sterically hindered α-proton. This process is typically achieved using a strong, bulky, non-nucleophilic base at low temperatures.[2]

-

Thermodynamic Silyl Enol Ethers : These are the more stable isomers, featuring a more substituted double bond. Their formation is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures.[1]

Preparation of Silyl Enol Ethers: Kinetic vs. Thermodynamic Control

The selective formation of either the kinetic or thermodynamic silyl enol ether is a powerful tool in synthesis. The choice of reaction conditions is paramount in dictating the outcome.[2]

Data Presentation: Regioselective Synthesis of Silyl Enol Ethers of 2-Methylcyclohexanone

| Starting Material | Base/Conditions | Silylating Agent | Temperature | Product Ratio (Kinetic:Thermodynamic) | Reference |

| 2-Methylcyclohexanone | LDA in DME | TMSCl | -78 °C to 0 °C | >99 : <1 | |

| 2-Methylcyclohexanone | Et₃N in DMF | TMSCl | Reflux | 22 : 78 | [3] |

Experimental Protocols

1. Synthesis of the Kinetic Silyl Enol Ether of 2-Methylcyclohexanone

-

Reagents and Equipment : 2-Methylcyclohexanone, Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Syringes, Septa, Nitrogen inlet.

-

Procedure :

-

A dry, nitrogen-flushed round-bottom flask is charged with a solution of LDA in THF.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of 2-methylcyclohexanone in THF is added dropwise to the LDA solution. The mixture is stirred at -78 °C for 30 minutes.

-

Trimethylsilyl chloride is added neat to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford the kinetic silyl enol ether.

-

-

Characterization (Representative for 1-(Trimethylsilyloxy)cyclohexene) :

-

¹H NMR (CDCl₃, ppm) : δ 4.85 (t, 1H), 2.00 (m, 4H), 1.65 (m, 4H), 0.18 (s, 9H).

-

¹³C NMR (CDCl₃, ppm) : δ 150.5, 107.0, 29.8, 24.0, 23.2, 22.5, 0.5.

-

IR (neat, cm⁻¹) : 3045, 2930, 1665 (C=C), 1250, 845.

-

2. Synthesis of the Thermodynamic Silyl Enol Ether of 2-Methylcyclohexanone

-

Reagents and Equipment : 2-Methylcyclohexanone, Triethylamine, Trimethylsilyl chloride (TMSCl), N,N-Dimethylformamide (DMF), Pentane, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Reflux condenser, Nitrogen inlet.

-

Procedure :

-

A round-bottom flask is charged with 2-methylcyclohexanone, triethylamine, and trimethylsilyl chloride in DMF.

-

The mixture is heated to reflux and stirred for 24 hours.

-

The reaction mixture is cooled to room temperature and partitioned between pentane and saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with pentane. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield the thermodynamic silyl enol ether.

-

Logical Relationships: Kinetic vs. Thermodynamic Control

Caption: Conditions for kinetic vs. thermodynamic silyl enol ether formation.

Key Reactions of Silyl Enol Ethers

Silyl enol ethers participate in a wide array of chemical transformations, making them invaluable in organic synthesis.

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[4] This reaction forms a β-hydroxy carbonyl compound and is a powerful method for constructing carbon-carbon bonds.[4]

| Silyl Enol Ether of | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Cyclohexanone | TiCl₄ | 82 (threo + erythro) | 63:19 | [4] |

| Acetophenone | TiCl₄ | 90 | - | [2] |

| Propiophenone | TiCl₄ | 85 | 80:20 | [2] |

-

Reagents and Equipment : 1-(Trimethylsilyloxy)cyclohexene, Benzaldehyde, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Syringes, Septa, Nitrogen inlet.

-

Procedure :

-

A dry, nitrogen-flushed round-bottom flask is charged with dichloromethane and cooled to -78 °C.

-

Titanium tetrachloride is added dropwise to the cold solvent.

-

A solution of benzaldehyde in dichloromethane is added to the reaction mixture.

-

A solution of 1-(trimethylsilyloxy)cyclohexene in dichloromethane is added dropwise. The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature and then filtered through a pad of celite.

-

The aqueous layer of the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to give the β-hydroxy ketone.

-

Caption: Mechanism of the Mukaiyama Aldol Addition.

Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts silyl enol ethers into α,β-unsaturated carbonyl compounds. This reaction is a mild and efficient method for introducing unsaturation.

| Silyl Enol Ether of | Oxidant System | Yield (%) | Reference |

| Cyclohexanone | Pd(OAc)₂ / p-Benzoquinone | 92 | |

| 2-Methylcyclohexanone | Pd(OAc)₂ / p-Benzoquinone | 89 | |

| Propiophenone | Pd(OAc)₂ / p-Benzoquinone | 85 |

-

Reagents and Equipment : Silyl enol ether, Palladium(II) acetate (Pd(OAc)₂), p-Benzoquinone, Acetonitrile, Celite, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Nitrogen inlet.

-

Procedure :

-

A round-bottom flask is charged with the silyl enol ether and p-benzoquinone in acetonitrile.

-

Palladium(II) acetate is added to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is diluted with diethyl ether and filtered through a pad of Celite.

-

The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford the α,β-unsaturated carbonyl compound.

-

Caption: Catalytic cycle of the Saegusa-Ito Oxidation.

Conclusion

Silyl enol ethers are indispensable tools in the arsenal of the modern organic chemist. Their tunable reactivity, coupled with the ability to control their regioselective formation, provides a reliable platform for the stereocontrolled construction of complex organic molecules. The Mukaiyama aldol addition and the Saegusa-Ito oxidation are just two examples of their broad utility. A thorough understanding of their properties and reaction pathways is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and elegant synthetic routes.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. N-Triflylthiophosphoramide Catalyzed Enantioselective Mukaiyama Aldol Reaction of Aldehydes with Silyl Enol Ethers of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 4. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: The Use of 1-(tert-Butyldimethylsilyloxy)-2-propanone in Mukaiyama Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that serves as a cornerstone in modern organic synthesis. It facilitates the cross-aldol reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid catalyst.[1][2][3] This method offers significant advantages over traditional base-mediated aldol reactions, including milder reaction conditions and greater control over regioselectivity and stereoselectivity.[1][2]

1-(tert-Butyldimethylsilyloxy)-2-propanone is a readily accessible silyl enol ether derived from acetone. Its use in the Mukaiyama aldol reaction provides a direct route to the synthesis of β-hydroxy ketones, which are versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[4] The tert-butyldimethylsilyl (TBS) group offers good stability under various conditions, while still being readily removable upon completion of the reaction.

Reaction Principle and Mechanism

The Mukaiyama aldol reaction is initiated by the activation of the aldehyde electrophile by a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The reaction proceeds through an open transition state, and the subsequent hydrolysis of the resulting silyl-protected aldol adduct yields the desired β-hydroxy ketone.[1][2]

References

- 1. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Lewis Acid-Mediated Aldol Addition with Silyl Enol Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis acid-mediated aldol addition of silyl enol ethers, commonly known as the Mukaiyama aldol reaction, is a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds. This reaction offers a powerful and versatile method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceutically active molecules.[1][2] The use of pre-formed silyl enol ethers overcomes the challenges of regioselectivity and self-condensation often encountered in traditional base-mediated aldol reactions. The choice of Lewis acid plays a crucial role in determining the yield and stereoselectivity of the reaction, with common choices including titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin tetrachloride (SnCl₄).[1][2]

These application notes provide detailed protocols for the diastereoselective Mukaiyama aldol reaction using these three common Lewis acids, offering a practical guide for laboratory chemists.

Data Presentation

The following table summarizes the quantitative data for the described protocols, allowing for a direct comparison of the effectiveness of different Lewis acids in specific aldol additions.

| Entry | Silyl Enol Ether | Aldehyde/Ketone | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 2 | 82 | 84:16 | --INVALID-LINK-- |

| 2 | 1-(Trimethylsilyloxy)cyclohexene | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 3 | 95 | >95:5 | --INVALID-LINK-- |

| 3 | (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | Propanal | SnCl₄ | CH₂Cl₂ | -78 | 1 | 85 | 92:8 | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: TiCl₄-Mediated Aldol Addition of 1-(Trimethylsilyloxy)cyclohexene to Benzaldehyde

This protocol describes the reaction between 1-(trimethylsilyloxy)cyclohexene and benzaldehyde, catalyzed by titanium tetrachloride, to yield a β-hydroxy ketone.

Materials:

-

1-(Trimethylsilyloxy)cyclohexene (1.70 g, 10.0 mmol)

-

Benzaldehyde (1.06 g, 10.0 mmol)

-

Titanium tetrachloride (TiCl₄) (1.1 mL, 10.0 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A 100-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (30 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Titanium tetrachloride (1.1 mL, 10.0 mmol) is added dropwise to the cold dichloromethane with stirring.

-

A solution of benzaldehyde (1.06 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the reaction mixture over 10 minutes.

-

A solution of 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) is then added dropwise over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired β-hydroxy ketone (1.67 g, 82% yield) as a mixture of diastereomers (syn:anti = 84:16).

Protocol 2: BF₃·OEt₂-Mediated Aldol Addition of 1-(Trimethylsilyloxy)cyclohexene to Isobutyraldehyde

This protocol details the highly diastereoselective reaction between 1-(trimethylsilyloxy)cyclohexene and isobutyraldehyde using boron trifluoride etherate as the Lewis acid.

Materials:

-

1-(Trimethylsilyloxy)cyclohexene (0.85 g, 5.0 mmol)

-

Isobutyraldehyde (0.36 g, 5.0 mmol)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.62 mL, 5.0 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (25 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A 50-mL, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dichloromethane (15 mL) and cooled to -78 °C.

-

Boron trifluoride etherate (0.62 mL, 5.0 mmol) is added to the cold solvent.

-

A solution of isobutyraldehyde (0.36 g, 5.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.

-

A solution of 1-(trimethylsilyloxy)cyclohexene (0.85 g, 5.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise over 10 minutes.

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched at -78 °C by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

After warming to room temperature, the layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 15 mL).

-

The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification of the crude product by flash chromatography (eluent: hexane/ethyl acetate = 8:2) yields the β-hydroxy ketone (0.81 g, 95% yield) with high syn diastereoselectivity (>95:5).

Protocol 3: SnCl₄-Mediated Aldol Addition of (Z)-1-Phenyl-1-(trimethylsilyloxy)propene to Propanal

This protocol outlines the syn-selective aldol addition of a Z-silyl enol ether to propanal, promoted by tin tetrachloride.

Materials:

-

(Z)-1-Phenyl-1-(trimethylsilyloxy)propene (1.92 g, 10.0 mmol)

-

Propanal (0.58 g, 10.0 mmol)

-

Tin tetrachloride (SnCl₄) (1.17 mL, 10.0 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a stirred solution of tin tetrachloride (1.17 mL, 10.0 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under an inert atmosphere is added a solution of propanal (0.58 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) over 5 minutes.

-

After stirring for an additional 10 minutes, a solution of (Z)-1-phenyl-1-(trimethylsilyloxy)propene (1.92 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 20 minutes.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (25 mL).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate = 9:1) to give the syn-aldol adduct (1.63 g, 85% yield) with a diastereomeric ratio of 92:8 (syn:anti).

Visualizations

Caption: General workflow for a Lewis acid-mediated aldol addition.

Caption: Catalytic cycle of the Mukaiyama aldol reaction.

References

- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acetone Enolate Equivalent: 1-(tert-Butyldimethylsilyloxy)-2-propanone in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butyldimethylsilyloxy)-2-propanone serves as a stable and versatile synthetic equivalent of the acetone enolate, a crucial nucleophile in carbon-carbon bond-forming reactions. The bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability of the enol ether, allowing for its isolation and purification while preventing self-condensation, a common side reaction with acetone itself. This reagent is particularly valuable in Mukaiyama aldol reactions, where it reacts with aldehydes and ketones in the presence of a Lewis acid to afford β-hydroxy ketones, important structural motifs in many natural products and pharmaceutical agents.

Synthesis of this compound

The preparation of this compound can be achieved through a two-step sequence starting from commercially available 1,2-propanediol. The primary hydroxyl group is first selectively protected with a tert-butyldimethylsilyl group, followed by oxidation of the secondary alcohol to the corresponding ketone.

Experimental Protocol: Synthesis

Step 1: Monosilylation of 1,2-Propanediol

A solution of 1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this solution, triethylamine (1.1 eq) is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-(tert-Butyldimethylsilyloxy)-2-propanol, is purified by flash column chromatography.

Step 2: Oxidation to this compound

To a solution of 1-(tert-Butyldimethylsilyloxy)-2-propanol (1.0 eq) in anhydrous DCM, Dess-Martin periodinane (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound as a colorless oil.

Table 1: Synthesis of this compound - Representative Data

| Step | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data |

| 1 | 1,2-Propanediol, TBDMS-Cl, Et3N, DCM, 0 °C to rt | 1-(tert-Butyldimethylsilyloxy)-2-propanol | ~85 | ¹H NMR (CDCl₃, 400 MHz): δ 3.85-3.78 (m, 1H), 3.58 (dd, J = 9.8, 3.4 Hz, 1H), 3.39 (dd, J = 9.8, 7.8 Hz, 1H), 2.45 (br s, 1H), 1.13 (d, J = 6.3 Hz, 3H), 0.89 (s, 9H), 0.06 (s, 6H). |